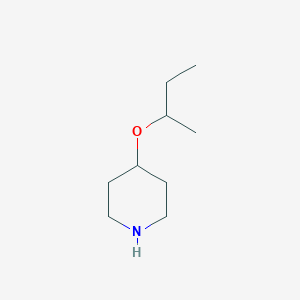

4-(Butan-2-yloxy)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-butan-2-yloxypiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-3-8(2)11-9-4-6-10-7-5-9/h8-10H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SREGPVVWLSESFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC1CCNCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 4 Butan 2 Yloxy Piperidine

Reactions Involving the Piperidine (B6355638) Nitrogen Atom

The secondary amine within the piperidine ring of 4-(Butan-2-yloxy)piperidine is a key site for chemical modifications, readily undergoing reactions such as N-alkylation, N-acylation, and the formation of urea (B33335) derivatives.

N-Alkylation and N-Acylation Reactions

The nitrogen atom in the piperidine ring is nucleophilic and can be readily alkylated or acylated to form a wide range of derivatives.

N-Alkylation is a common transformation for secondary amines like piperidine. This reaction typically involves the treatment of the piperidine with an alkyl halide (e.g., alkyl bromide or chloride) in the presence of a base to neutralize the hydrogen halide formed during the reaction. nih.govresearchgate.net The choice of base and solvent can be critical, with combinations like potassium carbonate in ethanol (B145695) or N,N-diisopropylethylamine (DIPEA) in dichloromethane (B109758) being commonly employed. afasci.com For instance, N-alkylation can be achieved by reacting the piperidine with an appropriate alkyl halide, a process that is fundamental in the synthesis of many pharmaceutical compounds. afasci.comnih.gov Visible-light-induced metallaphotoredox catalysis represents a modern approach, allowing for the N-alkylation of various N-nucleophiles with a broad range of alkyl bromides under mild conditions. nih.gov

Table 1: Representative N-Alkylation Reactions of Piperidine Derivatives

| Piperidine Substrate | Alkylating Agent | Catalyst/Base | Solvent | Product | Reference |

| Piperidine | Substituted Benzyl Chloride | K₂CO₃ | Ethanol | N-Benzylpiperidine Derivative | afasci.com |

| 4-Cyanopiperidine | N-Phenyl-2-chloroacetamide | Basic Conditions | --- | 2-(4-Cyanopiperidin-1-yl)-N-phenylacetamide | afasci.com |

| N-Nucleophiles | Alkyl Bromides | Ir/Cu Dual Catalyst | MeCN | N-Alkylated Products | nih.gov |

| Amines | Alkyl Halides | Al₂O₃-OK | Acetonitrile | Tertiary Amines | researchgate.net |

N-Acylation involves the reaction of the piperidine nitrogen with an acylating agent, such as an acid chloride or acid anhydride, typically in the presence of a base to scavenge the acid byproduct. nih.govscispace.com This reaction forms a stable amide bond and is a key step in the synthesis of many biologically active molecules. For example, N-acylation of a substituted piperidine with propionyl chloride is a crucial step in the synthesis of fentanyl-type analgesics. scispace.com The reaction conditions can be tailored based on the reactivity of the acylating agent and the piperidine derivative. nih.govgoogle.com

Table 2: Representative N-Acylation Reactions of Piperidine Derivatives

| Piperidine Substrate | Acylating Agent | Base/Conditions | Solvent | Product | Reference |

| 1-Benzyl-4-anilinopiperidine | Propionyl Chloride | --- | --- | 1-Benzyl-4-(N-phenylpropionamido)piperidine | scispace.com |

| Piperazin-2-one derivative | Nosylglycine acid chloride | NaHCO₃ | CH₂Cl₂ | N-Acylated Piperazinone | nih.gov |

| Chiral Oxazolidinone | Substituted Cinnamic Acid | Pivaloyl Chloride, TEA | Aprotic Solvent | N-Acylated Oxazolidinone | google.com |

Formation of Urea Derivatives

Urea derivatives are a significant class of compounds in medicinal chemistry and are often synthesized from amine precursors. nih.gov this compound can serve as the amine component in several methods for urea synthesis.

A prevalent method involves the reaction of the piperidine with an isocyanate. nih.govmdpi.com This reaction is typically straightforward, forming the N,N'-disubstituted urea directly. However, the synthesis of unsymmetrical ureas can require the handling of potentially hazardous isocyanates. mdpi.com

Alternative, safer methods have been developed that avoid the direct use of phosgene (B1210022) or isocyanates. These include the use of phosgene equivalents like triphosgene (B27547) or N,N'-carbonyldiimidazole (CDI). nih.govnih.gov The reaction with CDI, for instance, proceeds by first activating the amine and then reacting it with a second amine. Another approach involves the oxidative carbonylation of amines. For example, unsymmetrical ureas can be synthesized from primary amines and formamides using phenyliodine diacetate (PhI(OAc)₂) as an oxidant, which proceeds via an isocyanate intermediate. mdpi.com

Table 3: Methods for the Synthesis of Urea Derivatives from Amines

| Amine Substrate(s) | Reagent(s) | Key Features | Product Type | Reference(s) |

| Primary/Secondary Amine | Isocyanate | Direct addition | Unsymmetrical Urea | nih.govmdpi.com |

| Primary Amine + Formamide | PhI(OAc)₂, K₃PO₄ | In situ isocyanate formation | Unsymmetrical Urea | mdpi.com |

| Primary/Secondary Amine | Triphosgene | Phosgene equivalent, can be slow | Symmetrical or Unsymmetrical Urea | nih.gov |

| Amine | N,N'-Carbonyldiimidazole (CDI) | Safer phosgene substitute | Symmetrical or Unsymmetrical Urea | nih.gov |

Transformations at the Butan-2-yloxy Side Chain

Potential for Functional Group Interconversion and Cleavage

The butan-2-yloxy group at the C4 position is an ether linkage, which is generally stable but can be cleaved under specific, typically harsh, conditions. libretexts.org The most common method for ether cleavage is treatment with strong acids, particularly hydrohalic acids like hydrogen bromide (HBr) or hydrogen iodide (HI). youtube.commasterorganicchemistry.com

The mechanism of cleavage depends on the structure of the ether. wikipedia.org For the sec-butoxy group in this compound, the carbon attached to the oxygen is a secondary carbon. Cleavage could potentially proceed through either an S(_N)1 or S(_N)2 mechanism. youtube.com

Protonation: The first step is the protonation of the ether oxygen by the strong acid to form a good leaving group (an alcohol). masterorganicchemistry.com

Nucleophilic Attack:

S(_N)2 Pathway: A halide ion (Br⁻ or I⁻) would attack the less sterically hindered carbon. In this case, it would attack the secondary carbon of the butyl group, displacing 4-hydroxypiperidine.

S(_N)1 Pathway: If a stable carbocation can be formed, the C-O bond breaks to form an alcohol and a carbocation. A secondary carbocation is of intermediate stability, so this pathway might be possible, especially with heating.

The reaction of the piperidine nitrogen with the strong acid (protonation to form a piperidinium (B107235) salt) would likely compete with ether protonation, potentially requiring protection of the nitrogen (e.g., as an amide or carbamate) before attempting ether cleavage.

Cleavage of the butan-2-yloxy group would result in the formation of 4-hydroxypiperidine, a versatile intermediate for further functionalization. nih.govgoogle.com This transformation represents a key functional group interconversion, converting the ether into an alcohol. google.comacs.org

Derivatization of the Piperidine Ring at Other Positions

While the nitrogen atom is the most common site for reaction, the carbon skeleton of the piperidine ring can also be functionalized. Achieving site-selectivity at positions other than nitrogen can be challenging but is crucial for creating complex, biologically active molecules. nih.gov

Direct C-H functionalization at positions C2, C3, or C4 is an advanced strategy. The electronic properties of the ring influence reactivity; the C2 position is electronically activated due to its proximity to the nitrogen, while C3 is deactivated. nih.gov Catalyst-controlled reactions using, for example, specialized dirhodium catalysts, can direct functionalization to specific C-H bonds, even overriding inherent electronic preferences. nih.gov For instance, by carefully selecting the N-protecting group and catalyst, it's possible to introduce arylacetate groups at the C2, C3 (via a cyclopropanation/ring-opening sequence), or C4 positions of a piperidine ring. nih.gov

Another strategy involves the deprotonation of an N-protected piperidine (e.g., N-Boc-piperidine) using a strong base like n-butyllithium, often in the presence of a chiral ligand like (-)-sparteine, to generate a lithiated intermediate. This intermediate can then react with various electrophiles to install substituents. This method is particularly effective for functionalization at the C2 position. rsc.org

The synthesis of polysubstituted piperidines can also be achieved through cyclization strategies that build the ring with the desired substituents already in place. researchgate.netacs.org For example, a reductive amination/aza-Michael reaction sequence can construct complex piperidine rings from heterocyclic amines and carbonyl compounds. acs.org

Intramolecular Cyclization and Rearrangement Pathways of Piperidine Derivatives

Derivatives of this compound, if appropriately functionalized, could potentially undergo intramolecular cyclization or rearrangement reactions to form more complex polycyclic structures. These transformations are common in alkaloid synthesis. researchgate.netacs.orgacs.orgnih.gov

Intramolecular Cyclization: Many methods exist for forming piperidine rings via intramolecular cyclization, and these principles can be extended to the cyclization of piperidine derivatives. mdpi.com These reactions typically involve a piperidine ring that has been appended with a reactive side chain.

Radical Cyclization: A radical generated on a side chain can attack a double or triple bond within the same molecule to form a new ring. mdpi.com

Reductive Hydroamination/Cyclization: An amine can add across an alkyne, followed by reduction, to form a piperidine ring. This has been shown to be sensitive to the electronic nature of substituents on the molecule. mdpi.comnih.gov

Aza-Claisen Rearrangement: This pericyclic reaction can be used to set stereocenters and is often followed by a ring-closing metathesis step to form the final heterocyclic ring, as demonstrated in the synthesis of the piperidine alkaloid (+)-α-conhydrine. acs.orgnih.gov

Aromatic Claisen Rearrangement: A synthetic approach to chromone (B188151) and flavonoid piperidine alkaloids has been developed using an aromatic Claisen rearrangement as a key step to form a 4-(2-hydroxyphenyl)-3-methylenepiperidine intermediate, which can then be further cyclized. acs.orgresearchgate.net

Rearrangement Pathways: Ring-rearrangement metathesis (RRM) is a powerful tool for transforming existing ring systems. For example, nitroso Diels-Alder cycloadducts can undergo RRM to produce substituted piperidine alkaloids. researchgate.net These types of rearrangements allow for the stereoselective synthesis of complex natural products. researchgate.net

Based on a comprehensive search of available scientific literature and chemical databases, there is currently no specific experimental data for the structural and spectroscopic analysis of the compound This compound .

Therefore, it is not possible to provide the detailed, scientifically accurate article requested within the specified outline. The required data for Proton and Carbon-13 Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Crystallography for this particular compound are not publicly available.

To fulfill the request, published experimental findings for this compound are necessary. Analysis of related but distinct molecules would not adhere to the strict focus on the specified compound.

Structural Characterization and Spectroscopic Analysis of 4 Butan 2 Yloxy Piperidine

Conformational Analysis of the Piperidine (B6355638) Ring System

The conformational landscape of the piperidine ring in 4-(butan-2-yloxy)piperidine is a critical determinant of its physicochemical properties and potential biological interactions. The six-membered saturated heterocycle of piperidine is known to adopt a chair conformation, which is significantly more stable than boat or twist-boat forms, primarily due to the minimization of torsional and steric strain. wikipedia.orgscribd.com The introduction of a butan-2-yloxy substituent at the C-4 position introduces a key conformational equilibrium between two non-identical chair forms, characterized by the axial or equatorial orientation of this substituent.

The preference for either the axial or equatorial conformer is governed by a delicate balance of steric and electronic effects. In general, for monosubstituted cyclohexanes and piperidines, bulky substituents preferentially occupy the more spacious equatorial position to avoid 1,3-diaxial interactions with the axial hydrogen atoms on the same side of the ring. scribd.com For this compound, the butan-2-yloxy group is relatively bulky, suggesting a strong preference for the equatorial orientation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary experimental technique for elucidating the conformational dynamics of piperidine derivatives. nih.govd-nb.info The coupling constants (J-values) between protons on adjacent carbons in the piperidine ring are particularly informative. For instance, a large coupling constant between the axial proton at C-4 and the axial protons at C-3 and C-5 would be indicative of the butan-2-yloxy group being in the equatorial position. Conversely, small coupling constants would suggest an axial orientation.

The following tables summarize the expected spectroscopic data that would be used to characterize the conformational isomers of this compound, based on typical values for 4-substituted piperidines.

Table 1: Expected ¹H-NMR Chemical Shifts and Coupling Constants for Conformational Analysis

| Proton | Expected Chemical Shift (ppm) - Equatorial Isomer | Expected Chemical Shift (ppm) - Axial Isomer | Key Coupling Constants (Hz) |

| H-4 (axial) | ~3.4 - 3.8 | ~3.9 - 4.3 | J(H4a, H3a/H5a) ≈ 8-12 Hz; J(H4a, H3e/H5e) ≈ 2-4 Hz |

| H-2, H-6 (axial) | ~2.9 - 3.2 | ~2.5 - 2.8 | |

| H-2, H-6 (equatorial) | ~2.4 - 2.7 | ~3.0 - 3.3 | |

| H-3, H-5 (axial) | ~1.8 - 2.1 | ~1.4 - 1.7 | |

| H-3, H-5 (equatorial) | ~1.3 - 1.6 | ~1.9 - 2.2 | |

| NH | ~1.5 - 2.5 | ~1.5 - 2.5 |

Note: The exact chemical shifts are dependent on the solvent and concentration. The key diagnostic information lies in the coupling constants.

Table 2: Expected ¹³C-NMR Chemical Shifts for Conformational Analysis

| Carbon | Expected Chemical Shift (ppm) - Equatorial Isomer | Expected Chemical Shift (ppm) - Axial Isomer |

| C-4 | ~70 - 75 | ~65 - 70 |

| C-3, C-5 | ~30 - 35 | ~25 - 30 (γ-gauche effect) |

| C-2, C-6 | ~45 - 50 | ~40 - 45 |

Note: The upfield shift of C-3 and C-5 in the axial isomer is due to the γ-gauche effect, a reliable indicator of axial substitution.

Table 3: Key IR Absorption Bands for Piperidine Ring System

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H Stretch | 3300 - 3500 |

| C-H Stretch (CH₂) | 2800 - 3000 |

| C-N Stretch | 1050 - 1250 |

| CH₂ Wagging | 1300 - 1350 |

Theoretical and Computational Studies on 4 Butan 2 Yloxy Piperidine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a framework to predict molecular properties from first principles. For a molecule like 4-(Butan-2-yloxy)piperidine, these calculations can elucidate its three-dimensional structure, electron distribution, and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules. nih.gov It is particularly effective for optimizing molecular geometry to find the most stable, lowest-energy structure. Methods like B3LYP combined with basis sets such as 6-311G** are commonly employed to achieve a balance between accuracy and computational cost for piperidine-containing compounds. nih.gov This process involves calculating the forces on each atom and adjusting their positions until a minimum energy configuration is reached.

The structural flexibility of this compound arises from the piperidine (B6355638) ring and the rotatable butoxy side chain. The piperidine ring can exist in several conformations, primarily the stable "chair" form and higher-energy "boat" and "twist-boat" forms. For the chair conformation, the C-4 substituent—the butan-2-yloxy group—can be positioned in either an axial or an equatorial orientation.

Computational studies on similar substituted piperidines consistently show that the chair conformation is significantly more stable. nih.gov The energetic preference for the equatorial versus axial position of the substituent is a key aspect of its conformational equilibrium. DFT calculations can precisely determine the relative free energies (ΔG) of these conformers. Generally, large substituents favor the equatorial position to minimize steric hindrance. The equilibrium between these conformers dictates the molecule's average shape and, consequently, its interaction with other molecules.

Table 1: Conceptual Conformational Energy Analysis for this compound

This table illustrates the type of data generated from DFT calculations to compare the stability of different conformers. The values are conceptual and represent the expected outcome for a typical 4-substituted piperidine.

| Conformer | Substituent Orientation | Relative Energy (kcal/mol) | Population at Equilibrium (298 K) |

| Chair | Equatorial | 0.00 (Reference) | >95% |

| Chair | Axial | 1.5 - 2.5 | <5% |

| Twist-Boat | - | ~5-7 | <0.1% |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.

For this compound, the HOMO is expected to be localized primarily on the electron-rich nitrogen and oxygen atoms due to their lone pairs of electrons. The LUMO is likely distributed across the anti-bonding orbitals of the molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. nih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excitable and more reactive. researchgate.net

Table 2: Representative FMO Data from DFT Calculations

This table presents typical values that would be calculated for a molecule like this compound, based on studies of similar heterocyclic compounds.

| Parameter | Description | Typical Calculated Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | 1.0 to 2.5 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 7.0 to 10.0 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. nih.gov It is invaluable for predicting how a molecule will interact with other charged species, highlighting regions susceptible to electrophilic and nucleophilic attack. researchgate.net The map uses a color scale where red indicates electron-rich, negative potential regions (prone to attack by electrophiles), and blue indicates electron-poor, positive potential regions (prone to attack by nucleophiles). Green and yellow represent areas of neutral or intermediate potential. researchgate.net

In an MEP map of this compound, the most negative potential (red) would be concentrated around the nitrogen and oxygen atoms due to their high electronegativity and lone pairs. The most positive potential (blue) would be found on the hydrogen atom attached to the piperidine nitrogen (N-H), making it the primary site for hydrogen bonding and protonation. nih.gov

Table 3: Interpretation of MEP Map Color Coding

| Color | Electrostatic Potential | Type of Interaction Favored | Likely Location on this compound |

| Red | Most Negative | Electrophilic Attack | Lone pair regions of Nitrogen and Oxygen |

| Yellow/Orange | Intermediate Negative | Electrophilic Attack | Near the N and O atoms |

| Green | Neutral | - | Carbon-rich aliphatic regions |

| Blue | Most Positive | Nucleophilic Attack | Hydrogen atom on the piperidine Nitrogen (N-H) |

Density Functional Theory (DFT) for Molecular Geometry Optimization

Computational Prediction of Reactivity and Selectivity

By integrating insights from FMO and MEP analyses, computational methods can predict the chemical reactivity and selectivity of this compound. The MEP map clearly identifies the nitrogen and oxygen atoms as nucleophilic centers, suggesting they are the most likely sites for reactions such as protonation, alkylation, or acylation. researchgate.net The high negative potential on the nitrogen atom makes it a stronger nucleophile than the ether oxygen.

FMO theory further refines these predictions. The HOMO's localization on the nitrogen atom confirms its role as the primary electron donor in reactions with electrophiles. nih.gov Furthermore, global reactivity descriptors, such as chemical hardness, softness, and electronegativity, can be calculated from the HOMO and LUMO energies to provide quantitative measures of the molecule's reactivity. researchgate.net These parameters are useful for comparing the reactivity of this compound with other related compounds in a systematic manner.

In Silico Modeling of Intramolecular Interactions

Potential intramolecular interactions in this molecule include:

Steric Repulsion: Clashes between hydrogen atoms on the piperidine ring and the butoxy side chain can raise the energy of certain conformations, influencing the rotational position of the side chain.

Hydrogen Bonding: A weak intramolecular hydrogen bond might be possible between the piperidine N-H group (donor) and the ether oxygen (acceptor), although this would require a specific, likely high-energy, conformation.

Advanced computational techniques like Quantum Theory of Atoms in Molecules (QTAIM) or Natural Bond Orbital (NBO) analysis can be employed to identify and quantify these weak interactions. researchgate.net NBO analysis, for instance, can reveal hyperconjugative effects, such as the donation of electron density from a C-H or C-C sigma bond into an empty anti-bonding orbital, which contribute to conformational stability. nih.gov

Applications in Advanced Organic Synthesis and Materials Research

4-(Butan-2-yloxy)piperidine as a Versatile Synthetic Building Block

The strategic placement of the butan-2-yloxy substituent on the piperidine (B6355638) ring makes this compound a valuable precursor for the synthesis of more complex molecular architectures.

Precursor for Complex Nitrogen-Containing Heterocyclic Systems

The piperidine ring serves as a fundamental component in a vast array of nitrogen-containing heterocyclic systems. nih.govajchem-a.com The secondary amine within the this compound structure is a key functional handle for elaboration. It can readily undergo N-alkylation, N-arylation, acylation, and other transformations to introduce a wide range of substituents. These reactions are foundational for constructing more intricate heterocyclic frameworks, such as spirocycles or fused-ring systems, which are of significant interest in medicinal chemistry. nih.gov The development of efficient methods for the synthesis of substituted piperidines is a significant focus in modern organic chemistry due to their prevalence in bioactive compounds. ajchem-a.com

Intermediate in the Synthesis of Natural Product Analogs

The piperidine core is a hallmark of many alkaloids and other natural products with significant biological activity. chem960.comnih.govyoutube.comrsc.org Synthetic chemists often prepare analogs of these natural products to improve their therapeutic properties or to explore their mechanism of action. This compound could serve as a key intermediate in the synthesis of such analogs. The butan-2-yloxy group can act as a mimic of a hydroxyl or other functional group present in a natural product, or it could be introduced to probe the steric and electronic requirements of a biological target.

Potential Applications in Materials Science

The incorporation of heterocyclic moieties like piperidine into polymers can impart unique properties to the resulting materials.

Incorporation into Functional Polymers and Monomers

Piperidine-containing monomers can be polymerized to create functional polymers with a range of potential applications. digitellinc.comresearchgate.netnih.govacs.org For example, the basic nitrogen atom of the piperidine ring can be protonated, leading to the formation of cationic polymers, which have applications in gene delivery and as antimicrobial agents. digitellinc.com By designing a monomer that includes the this compound structure, it would be possible to synthesize polymers with tailored properties. The butan-2-yloxy group could influence the polymer's solubility, thermal stability, and mechanical properties.

| Monomer Type | Polymerization Method | Potential Polymer Application |

| Vinyl-substituted piperidine | Free radical polymerization | Cationic polymers for biotechnology digitellinc.com |

| Acrylate-functionalized piperidine | Controlled radical polymerization | pH-responsive materials |

| Piperidine-containing diamines | Condensation polymerization | Polyamides with modified properties |

Role in the Development of Novel Synthetic Methodologies

Substituted piperidines can serve as valuable model substrates for the development and optimization of new chemical reactions. The well-defined and relatively rigid structure of the piperidine ring allows for a clear analysis of the stereochemical and regiochemical outcomes of a reaction. This compound could be employed to study new C-H activation, cross-coupling, or ring-opening reactions, helping to expand the toolkit of synthetic organic chemists.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Butan-2-yloxy)piperidine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis of piperidine derivatives typically involves multi-step reactions. For example, analogous compounds like 1-(4-(benzyloxy)-2-butynyl)piperidine are synthesized using nucleophilic substitution or alkylation reactions, with solvents such as dichloromethane and bases like triethylamine . Optimization includes adjusting reaction time, temperature, and stoichiometry. Purification via crystallization or column chromatography is critical for yield improvement .

Q. What analytical techniques are essential for characterizing this compound's structure and purity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, while High-Performance Liquid Chromatography (HPLC) and mass spectrometry (MS) assess purity and molecular weight. For example, 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride was characterized using these techniques . X-ray crystallography may resolve stereochemical ambiguities in derivatives .

Q. What safety protocols should researchers follow given limited toxicity data for this compound?

- Methodological Answer : Assume acute toxicity until proven otherwise. Use personal protective equipment (PPE), fume hoods, and closed systems for handling. Refer to safety guidelines for structurally similar piperidine derivatives, which recommend avoiding inhalation, skin contact, and ingestion . Implement waste disposal protocols aligned with hazardous material regulations .

Advanced Research Questions

Q. How can QSAR models inform the design of this compound derivatives with enhanced biological activity?

- Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models, developed using software like ADMET Predictor™, correlate molecular descriptors (e.g., logP, polar surface area) with biological activity. For phenyl piperidine derivatives, QSAR-guided modifications improved receptor binding and pharmacokinetic profiles . Validate predictions with in vitro assays targeting specific enzymes or receptors.

Q. What strategies mitigate discrepancies in binding affinity data for piperidine derivatives across receptor subtypes?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, co-factors) or receptor conformational states. For example, fluorobenzoyl-piperidine derivatives showed divergent affinities for 5-HT2A vs. D2 receptors due to steric clashes in docking studies . Use molecular dynamics simulations to model receptor-ligand interactions and refine experimental protocols (e.g., radioligand binding assays with standardized buffers).

Q. How can researchers assess the ecological impact of this compound given data gaps in persistence and bioaccumulation?

- Methodological Answer : Apply predictive tools like the EPA’s EPI Suite to estimate persistence (e.g., half-life in soil/water) and bioaccumulation potential (logKow). Analogous compounds, such as 1-(4-(benzyloxy)-2-butynyl)piperidine, suggest moderate mobility in soil due to moderate hydrophobicity . Conduct read-across assessments with structurally similar amines and validate with microcosm studies .

Key Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.